![molecular formula C16H12N4OS B2357035 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396863-11-8](/img/structure/B2357035.png)

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

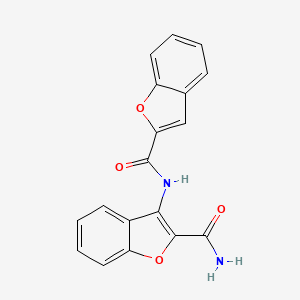

“N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide” is a compound that contains pyrazolo[1,5-a]pyridine as one of its core structures . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds and is highly used in medicinal chemistry and drug molecule production .

Synthesis Analysis

The synthesis of compounds containing the pyrazolo[1,5-a]pyridine core can be achieved through various methods . For instance, a copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Chemical Reactions Analysis

The chemical reactions involving compounds with the pyrazolo[1,5-a]pyridine core can be quite diverse. For example, a TEMPO-mediated [3 + 2] annulation–aromatization protocol has been developed for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds .Scientific Research Applications

Synthesis and Functionalization

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide, and similar compounds, have been studied for their synthesis and functionalization reactions. For example, research has focused on the conversion of pyrazole-3-carboxylic acid into corresponding carboxamide via reaction with diamines, yielding different products depending on reaction conditions, and exploring the mechanistic aspects of these reactions (Yıldırım, Kandemirli, & Demir, 2005).

Antifungal Activity

Pyrazole derivatives have been identified as growth inhibitors of phytopathogenic fungi, indicating their potential application in agricultural sciences to protect crops from fungal diseases. These studies showcase differences in sensitivity among various fungi to the tested substances, highlighting the role of specific structural features in biological activity (Vicentini, Romagnoli, Andreotti, & Mares, 2007).

Antimycobacterial Agents

Research into thiazole-aminopiperidine hybrid analogues has led to the design of novel inhibitors of Mycobacterium tuberculosis, suggesting applications in the development of new treatments for tuberculosis. These compounds have shown significant in vitro activity and low cytotoxicity, indicating their potential as therapeutic agents (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Insecticidal Agents

A series of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties have been synthesized for use as insecticidal agents, particularly against the cotton leafworm. These compounds have shown potent toxic effects and could represent a new class of insecticides for agricultural use (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

VEGF Inhibitors

The substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, including structures similar to this compound, have been explored as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds show promise in cancer therapy due to their ability to inhibit angiogenesis (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis .

Mode of Action

It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are known to be antimetabolites in purine biochemical reactions .

Result of Action

Similar compounds have shown significant inhibitory activity with ic50 values in the low micromolar range .

Action Environment

The stability and properties of related compounds, such as pyrazolo[1,5-a]pyrimidines-based fluorophores, are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .

Properties

IUPAC Name |

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4OS/c21-15(16-19-12-5-1-2-7-14(12)22-16)17-9-11-10-18-20-8-4-3-6-13(11)20/h1-8,10H,9H2,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGVXDSCYSRTDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(5-Chloropyrazine-2-carbonyl)piperidin-4-yl]-(4-methylphenyl)methanone](/img/structure/B2356952.png)

![(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2356958.png)

![2-Amino-4-(2-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2356961.png)

![N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2356965.png)

![Methyl (E)-4-oxo-4-(2-propan-2-ylspiro[5,6-dihydro-4H-indazole-7,4'-piperidine]-1'-yl)but-2-enoate](/img/structure/B2356966.png)

![1,3-dimethyl-7-(3-methylbutyl)-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2356968.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2356971.png)

![7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2356975.png)